

Technical Guide: 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

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Compound of Interest

Compound Name: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B555811

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic unsaturated amino acid analog, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its constrained conformation and chiral nature make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, with a focus on its emerging role in oncology.

Chemical Identification and Properties

The unique structural features of **2,5-Dihydro-1H-pyrrole-2-carboxylic acid** give rise to different stereoisomers. The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to its racemic form and enantiomers.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2,5-Dihydro-1H-pyrrole-2-carboxylic acid (Racemic)	3395-35-5[1]	C ₅ H ₇ NO ₂	113.11
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid	58640-72-5[2][3]	C ₅ H ₇ NO ₂	113.11
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid	Not available	C ₅ H ₇ NO ₂	113.11

Synthesis and Experimental Protocols

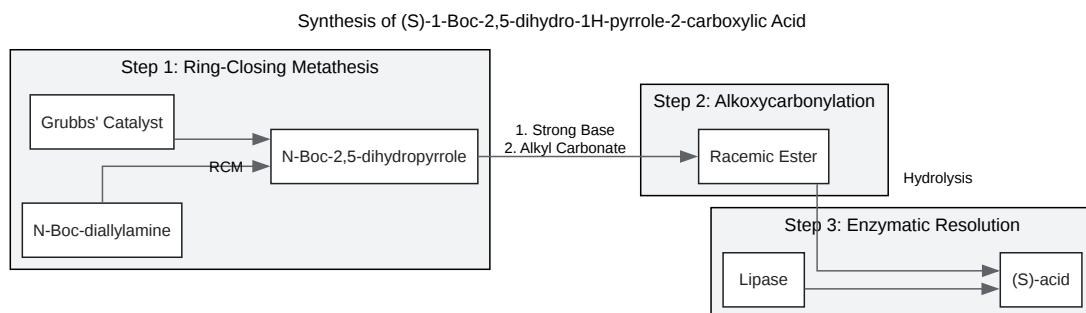
The synthesis of enantiomerically pure **2,5-Dihydro-1H-pyrrole-2-carboxylic acid** often involves a multi-step process, including ring-closing metathesis and enzymatic kinetic resolution. A common strategy involves the synthesis of the N-Boc protected (S)-enantiomer.[4]

Protocol 1: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid[4]

This synthesis protocol involves three key stages:

- Ring-Closing Metathesis (RCM): Starting from N-Boc-diallylamine, a ruthenium-catalyzed RCM reaction is employed to form the 2,5-dihydropyrrole ring.
- Directed Alkoxy carbonylation: The introduction of the carboxylic acid functionality at the C2 position is achieved through directed alkoxy carbonylation using strong lithium bases and alkyl carbonates.
- Enzymatic Kinetic Resolution: The resulting racemic mixture of the N-Boc protected ester is resolved using a lipase-catalyzed hydrolysis to selectively yield the (S)-enantiomer of the carboxylic acid.

Experimental Workflow for Synthesis



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Caption: Synthetic pathway for (S)-1-Boc-**2,5-dihydro-1H-pyrrole-2-carboxylic acid**.

Applications in Drug Development: Anticancer Activity

Derivatives of the 2,5-dihydropyrrole scaffold have shown significant promise as anticancer agents. These compounds have been investigated for their ability to inhibit various signaling pathways crucial for tumor growth and proliferation.

Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the cytotoxic effects of pyrrole and dihydropyrrole derivatives against a range of human cancer cell lines. The table below summarizes the *in vitro* antiproliferative activity of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.^[5]

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Selectivity Index (SI)
trans-4k	A549	Lung Alveolar Adenocarcinoma	11.7	15.5
cis-4k	A549	Lung Alveolar Adenocarcinoma	82.2	1.27
Cisplatin	A549	Lung Alveolar Adenocarcinoma	>38.5	<0.59
trans-4k	HT-29	Colorectal Adenocarcinoma	19.6	8.66
Cisplatin	HT-29	Colorectal Adenocarcinoma	64.3	6.67

Data extracted from a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.

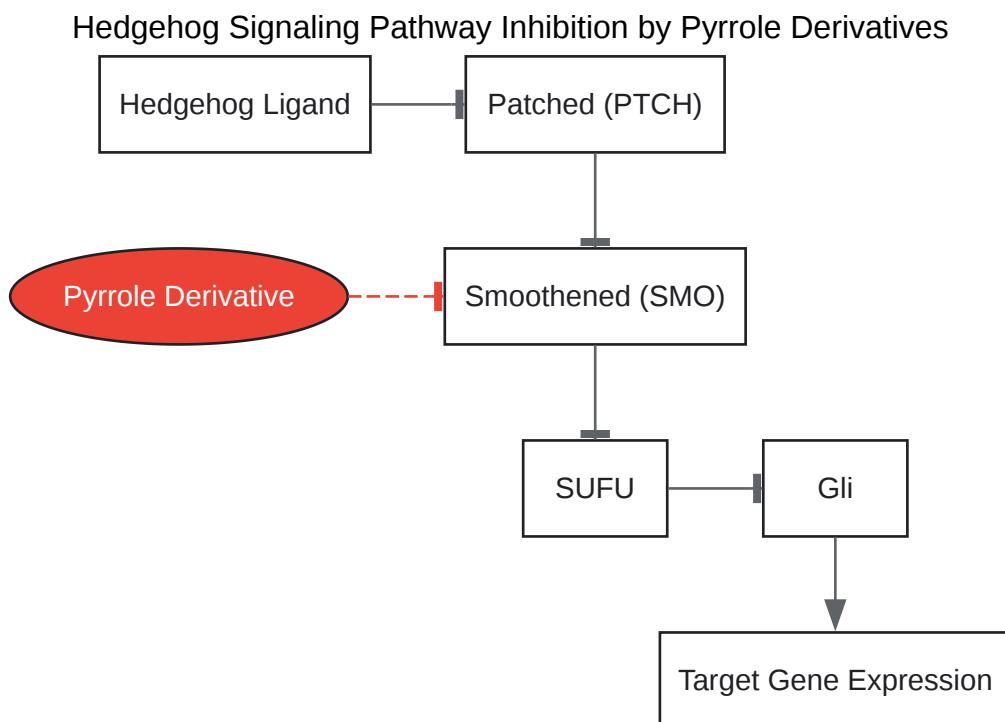
[5]

Targeting Key Signaling Pathways

The anticancer effects of dihydropyrrole derivatives are often attributed to their interaction with critical signaling pathways involved in tumorigenesis.

Hedgehog Signaling Pathway: Certain 3-aryl-1-arylpiperazine derivatives have been shown to inhibit the Hedgehog signaling pathway.[6] This pathway is aberrantly activated in several cancers and plays a vital role in tumor cell proliferation and survival. Inhibition of this pathway by these piperazine derivatives leads to a reduction in the activity of Gli transcription factors, which are the terminal effectors of the pathway.

Hedgehog Signaling Pathway Inhibition



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Caption: Inhibition of the Hedgehog pathway by pyrrole derivatives targeting Smoothened.

EGFR/VEGFR-2 Dual Inhibition: Some novel pyrazole and pyrazolopyridine derivatives incorporating a pyrrole-like core have demonstrated dual inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[7] These receptors are key players in tumor angiogenesis and cell proliferation. Dual inhibition of these pathways presents a promising strategy for cancer therapy.

Conclusion

2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance for further investigation. Future research focusing on structure-activity relationship studies and the

elucidation of precise mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.

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